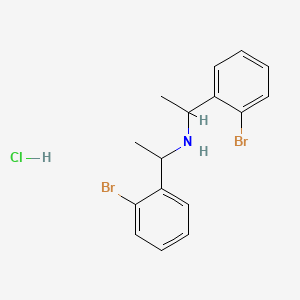
Bis(1-(2-bromophenyl)ethyl)amine, HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-(2-bromophenyl)ethyl)amine, HCl, also known as 1-(2-bromophenyl)-N-[1-(2-bromophenyl)ethyl]ethanamine hydrochloride, is a chemical compound with the molecular formula C16H17Br2N·HCl . It has a molecular weight of 383.12 . The compound is characterized by the presence of two bromophenyl groups attached to an ethylamine group .
Molecular Structure Analysis
The compound has a complex structure with two bromophenyl groups attached to an ethylamine group . The IUPAC name is 1-(2-bromophenyl)-N-[1-(2-bromophenyl)ethyl]ethanamine hydrochloride . The canonical SMILES representation is CC(C1=CC=CC=C1Br)NC©C2=CC=CC=C2Br.Cl . The InChI representation is InChI=1S/C16H17Br2N.ClH/c1-11(13-7-3-5-9-15(13)17)19-12(2)14-8-4-6-10-16(14)18/h3-12,19H,1-2H3;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 383.12 and a molecular formula of C16H17Br2N·HCl . It has a complexity of 246 and a monoisotopic mass of 416.94945 . It has a heavy atom count of 20, a hydrogen bond acceptor count of 1, and a hydrogen bond donor count of 2 .Aplicaciones Científicas De Investigación
Environmental Pollutants and Male Infertility
Research has highlighted the role of various environmental pollutants, including Bisphenol A (BPA) and its analogues, in contributing to male infertility. These chemicals, found in plastics, act as endocrine disruptors, interfering with the physiological functions of endogenous hormones. Studies have shown that these disruptors preferentially target the developing testis during puberty, leading to germ cell sloughing, disruption of the blood-testis barrier, and germ cell apoptosis. A proposed model at the molecular level explains these effects, focusing primarily on germ cell apoptosis (Lagos-Cabré & Moreno, 2012).
Occupational Exposure to Bisphenol A
Novel Brominated Flame Retardants
The increasing application of novel brominated flame retardants (NBFRs) calls for more research on their occurrence, environmental fate, toxicity, and particularly their indoor presence. Many of these NBFRs, including those with brominated structures similar to BPA analogues, show significant environmental persistence and potential health risks, indicating the necessity for comprehensive understanding and regulation of these chemicals (Zuiderveen, Slootweg, & de Boer, 2020).
Health Impacts of BPA Analogues
As the usage of BPA comes under scrutiny and is increasingly restricted due to its toxicological profile, its analogues are stepping into the limelight. However, the structural similarity of these analogues to BPA has raised questions about their safety and endocrine-disrupting potential. Emerging studies suggest that exposure to BPA analogues may have significant impacts on human health, mirroring or even exacerbating the concerns associated with BPA itself. Research in this area is vital for understanding the full spectrum of risks posed by these chemicals and for informing regulatory and health guidelines (Usman & Ahmad, 2016).
Propiedades
IUPAC Name |
1-(2-bromophenyl)-N-[1-(2-bromophenyl)ethyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Br2N.ClH/c1-11(13-7-3-5-9-15(13)17)19-12(2)14-8-4-6-10-16(14)18;/h3-12,19H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFCZMHOWIVDER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC(C)C2=CC=CC=C2Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

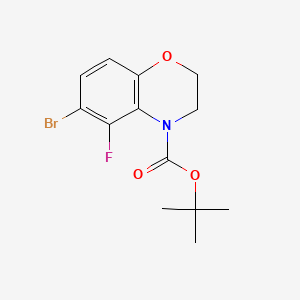

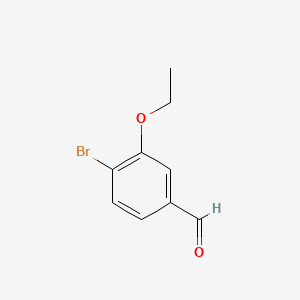
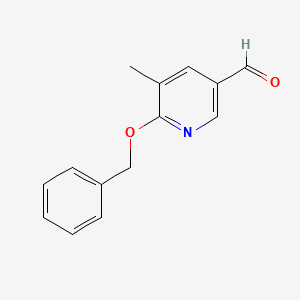
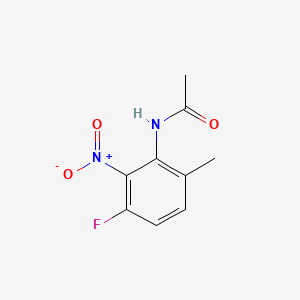

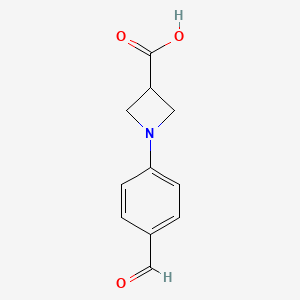
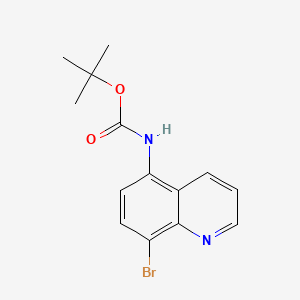
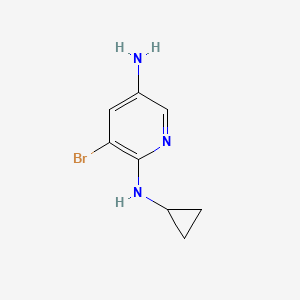
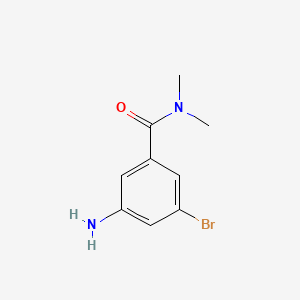
![Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B581676.png)
![2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl](/img/structure/B581677.png)

